molecular formula C11H16O B1596428 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene CAS No. 877-06-5

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Cat. No.: B1596428
CAS No.: 877-06-5
M. Wt: 164.24 g/mol
InChI Key: PTTSCAGWOHYHDN-UHFFFAOYSA-N
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Description

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120548. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been studied in the context of π-complexes with ageu (fod)4 , suggesting potential interactions with these entities.

Mode of Action

It’s known that the compound can form π-complexes with AgEu (fod)4 , indicating that it may interact with these complexes, possibly influencing their structure or function

Biochemical Pathways

The compound’s ability to form π-complexes with AgEu (fod)4

Result of Action

Its ability to form π-complexes with AgEu (fod)4

Biochemical Analysis

Biochemical Properties

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene plays a significant role in biochemical reactions, particularly in the context of polymerization. It is involved in ring-opening metathesis polymerization (ROMP), a type of polymerization that forms polymers through the opening of a cyclic monomer. This compound interacts with various enzymes and proteins that facilitate the polymerization process. For instance, it can interact with metathesis catalysts, which are enzymes that catalyze the breaking and reforming of carbon-carbon double bonds. The nature of these interactions is primarily catalytic, where the compound serves as a substrate for the enzyme, leading to the formation of polymeric products .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By interacting with specific proteins in this pathway, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in polymerization reactions, such as metathesis catalysts, and modulate their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context of the reaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity. High doses of this compound can lead to cellular stress, oxidative damage, and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interactions of this compound with metabolic enzymes can modulate their activity, impacting the efficiency and outcome of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall efficacy. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus can impact gene expression, while its localization in the mitochondria can affect cellular metabolism and energy production .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTSCAGWOHYHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C2C=CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236563
Record name 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-06-5
Record name 7-(1,1-Dimethylethoxy)bicyclo[2.2.1]hepta-2,5-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 877-06-5
Source DTP/NCI
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Record name 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-tert-butoxybicyclo[2.2.1]hepta-2,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.714
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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